molecular formula C19H21FN4O3S B2562094 6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251698-79-9

6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2562094
CAS No.: 1251698-79-9
M. Wt: 404.46
InChI Key: DQVHWWBKTDCSNY-UHFFFAOYSA-N
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Description

6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound featuring a triazolo[4,3-a]pyridin-3-one core. Key structural elements include:

  • 2-Fluorophenylmethyl substituent: A hydrophobic aryl group with fluorine substitution at the ortho position, likely enhancing metabolic stability and target binding via hydrophobic and electrostatic interactions.
  • Azepane-1-sulfonyl moiety: A seven-membered cyclic sulfonyl group, contributing to solubility through polar interactions while increasing molecular weight and lipophilicity.

Properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-2-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c20-17-8-4-3-7-15(17)13-24-19(25)23-14-16(9-10-18(23)21-24)28(26,27)22-11-5-1-2-6-12-22/h3-4,7-10,14H,1-2,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVHWWBKTDCSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a synthetic compound belonging to the class of triazolopyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, characterized by the azepane sulfonyl moiety and fluorinated phenyl group, suggests diverse interactions with biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that introduce the azepane-1-sulfonyl group and the fluorinated phenylmethyl substituent onto the triazolopyridine core. The molecular formula is C19H21FN4O3SC_{19}H_{21}FN_{4}O_{3}S, with a molecular weight of approximately 404.5 g/mol. The compound's complexity rating is noted to be 810, indicating a relatively intricate molecular structure that may influence its biological activity.

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may act through inhibition or modulation of these targets, leading to various pharmacological effects. Detailed biochemical studies are required to elucidate the precise pathways and molecular interactions involved.

Biological Activity Overview

Research into the biological activity of similar triazolo compounds indicates significant potential in antiproliferative effects against various cancer cell lines. For instance:

  • Antiproliferative Activity : Compounds within the triazolo family have shown effectiveness against breast, colon, and lung cancer cell lines. The highest antiproliferative activity was observed in certain derivatives that featured specific substituents on their aromatic rings .
  • Mechanisms of Action : The lack of inhibitory activity against certain enzymes (e.g., dihydrofolate reductase) suggests that these compounds may exert their effects through alternative mechanisms beyond traditional enzyme inhibition .

Case Studies

Case Study 1: Anticancer Activity
A study evaluating derivatives similar to this compound found that certain compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance biological potency.

Case Study 2: Inhibition Studies
Another investigation focused on the inhibitory effects of triazolo derivatives on various cancer cell lines revealed that compounds with electron-withdrawing groups (like fluorine) displayed enhanced activity compared to their non-fluorinated counterparts. This suggests that the presence of a fluorine atom may play a crucial role in increasing bioactivity through improved binding affinity to target sites .

Comparative Analysis

Compound NameMolecular FormulaKey Biological ActivityReference
This compoundC19H21FN4O3SC_{19}H_{21}FN_{4}O_{3}SAntiproliferative against cancer cell lines
6-(azepane-1-sulfonyl)-2-[(2-chlorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-oneC19H21ClN4O3SC_{19}H_{21}ClN_{4}O_{3}SSimilar antiproliferative properties

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures can exhibit significant antimicrobial properties. A study involving related triazolo-pyridine derivatives demonstrated effective inhibition of bacterial growth, suggesting that the compound could be developed into an antimicrobial agent.

Antimalarial Potential

A recent investigation into triazolo[4,3-a]pyridine sulfonamides explored their antimalarial activity. The study synthesized a library of compounds and evaluated their efficacy against Plasmodium falciparum. Notably, certain derivatives exhibited low nanomolar inhibitory concentrations (IC50 values), indicating promising antimalarial potential .

Enzyme Inhibition Studies

The compound's mechanism of action may involve the inhibition of specific enzymes relevant to various diseases. For instance, related compounds have been studied for their ability to inhibit gamma-secretase, an enzyme implicated in Alzheimer’s disease. This suggests that the compound could potentially serve as a lead candidate for neuroprotective drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the azepane or triazole moieties could enhance potency and selectivity against specific targets. Preliminary studies indicate that substituents on the phenyl ring significantly influence biological activity.

Case Study: In Vitro Evaluation

In vitro evaluations of related triazolo[4,3-a]pyridine compounds have shown promising results in various biological assays. For instance, a study highlighted that modifications in the sulfonamide group led to increased activity against certain cancer cell lines, demonstrating the potential for developing anticancer agents from this scaffold .

Industrial Applications

Beyond medicinal chemistry, this compound may find applications in industrial settings:

Material Science

The unique chemical structure allows for potential use in developing new materials with specific properties. The sulfonyl group can enhance solubility and stability, making it suitable for various applications in polymer science.

Catalysis

Given its reactive groups, the compound may also serve as a catalyst in organic reactions, contributing to more efficient synthetic pathways in chemical manufacturing.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridin-2(3H)-one ()

The compound (E)-3-((2-fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one shares a fused bicyclic core but replaces the triazole ring with an imidazole. Key differences:

  • Electron density : The imidazole ring (two nitrogen atoms) may alter electron distribution compared to the triazole-containing core, affecting binding affinity.

Implications : The triazolo-pyridine core in the target compound may offer greater rigidity and selectivity due to reduced conformational flexibility compared to the imidazo-pyridine analog.

Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine ()

European patent compounds such as 1-[(3R,4S)-1-(3,3-Difluoro-cyclobutanesulfonyl)-4-ethyl-pyrrolidin-3-yl]-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl feature a triazolo-pyrazine core instead of triazolo-pyridine. Differences include:

  • Aromatic system : Pyrazine (two nitrogen atoms in a six-membered ring) vs. pyridine (one nitrogen), altering electron-rich regions and hydrogen-bonding capabilities.

Implications : The pyridine core in the target compound may enhance membrane permeability due to reduced polarity compared to pyrazine derivatives.

Substituent Analysis

Sulfonyl/Sulfanyl Groups

  • Target compound : Azepane-1-sulfonyl (seven-membered ring) provides moderate steric bulk and polar surface area, balancing solubility and lipophilicity.
  • compound : 3-Chlorophenylsulfanyl group in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde uses a thioether linkage, which is less electron-withdrawing than sulfonyl groups, possibly reducing oxidative metabolism.

Implications : Sulfonyl groups generally enhance binding to serine/threonine residues in enzymes, whereas sulfanyl groups may prioritize hydrophobic interactions.

Fluorinated Aromatic Substitutents

  • The 2-fluorophenyl group in the target compound and ’s analog suggests a design strategy to exploit fluorine’s electronegativity for enhanced binding and stability.
  • In contrast, ’s trifluoromethyl-cyclohexyloxy group introduces bulkier fluorinated substituents, which may improve target selectivity but reduce solubility.

Structural and Functional Comparison Table

Compound Name / Source Core Structure Key Substituents Sulfonyl/Sulfanyl Group Hypothesized Advantages
Target Compound Triazolo[4,3-a]pyridin-3-one 2-Fluorophenylmethyl, azepane-1-sulfonyl Azepane sulfonyl Balanced solubility/binding
Imidazo[1,2-a]pyridin-2(3H)-one (2-Fluorophenyl)(hydroxy)methylene None (hydroxyl present) Hydrogen-bonding capability
Example 1 Pyrrolo-triazolo-pyrazine Difluoro-cyclobutanesulfonyl, ethyl Cyclobutane sulfonyl Metabolic stability
Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl Sulfanyl (thioether) Hydrophobic interactions

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